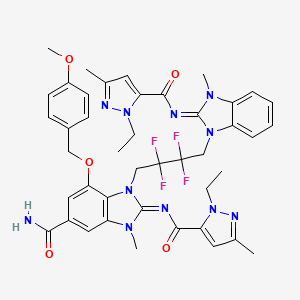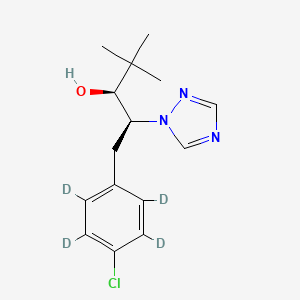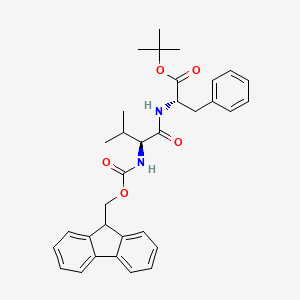
Fmoc-Val-Phe-Boc
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fmoc-Val-Phe-Boc: is a compound used in peptide synthesis, particularly in the field of solid-phase peptide synthesis. The compound consists of three main components: fluorenylmethyloxycarbonyl (Fmoc), valine (Val), phenylalanine (Phe), and tert-butyloxycarbonyl (Boc). Each component plays a crucial role in protecting different functional groups during the synthesis process, ensuring the correct sequence and structure of the peptide.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Coupling with Phenylalanine: The Fmoc-protected valine is then coupled with phenylalanine using a coupling reagent like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a catalyst such as 1-hydroxybenzotriazole (HOBt).
Industrial Production Methods: The industrial production of Fmoc-Val-Phe-Boc follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often used to streamline the process, ensuring high yield and purity .
Chemical Reactions Analysis
Types of Reactions:
Deprotection Reactions: The Fmoc group is removed using a base such as piperidine, while the Boc group is removed using an acid like trifluoroacetic acid.
Coupling Reactions: The compound undergoes coupling reactions with other amino acids or peptides using reagents like DCC or DIC.
Common Reagents and Conditions:
Fmoc Deprotection: Piperidine in dimethylformamide (DMF).
Boc Deprotection: Trifluoroacetic acid in dichloromethane.
Coupling Reagents: DCC, DIC, HOBt.
Major Products Formed:
Fmoc Deprotection: Fluorenylmethanol and the free amine of valine.
Boc Deprotection: tert-Butanol and the free carboxyl group of phenylalanine.
Scientific Research Applications
Chemistry:
Peptide Synthesis: Fmoc-Val-Phe-Boc is widely used in the synthesis of peptides, providing protection to functional groups during the assembly of peptide chains.
Biology:
Protein Engineering: The compound is used in the synthesis of peptides and proteins for studying protein structure and function.
Medicine:
Drug Development: this compound is used in the synthesis of peptide-based drugs and therapeutic agents.
Industry:
Mechanism of Action
Mechanism: The Fmoc group protects the amino group of valine, preventing unwanted reactions during peptide synthesis. The Boc group protects the carboxyl group of phenylalanine, ensuring the correct sequence of amino acids in the peptide chain .
Molecular Targets and Pathways: The compound interacts with various reagents and catalysts during the synthesis process, facilitating the formation of peptide bonds and the assembly of peptide chains .
Comparison with Similar Compounds
Fmoc-Val-OH: Similar to Fmoc-Val-Phe-Boc but lacks the phenylalanine and Boc protection.
Fmoc-Phe-OH: Contains phenylalanine but lacks valine and Boc protection.
Uniqueness: this compound is unique due to its combination of Fmoc, valine, phenylalanine, and Boc, providing multiple protective groups that facilitate the synthesis of complex peptides .
Properties
Molecular Formula |
C33H38N2O5 |
|---|---|
Molecular Weight |
542.7 g/mol |
IUPAC Name |
tert-butyl (2S)-2-[[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methylbutanoyl]amino]-3-phenylpropanoate |
InChI |
InChI=1S/C33H38N2O5/c1-21(2)29(30(36)34-28(31(37)40-33(3,4)5)19-22-13-7-6-8-14-22)35-32(38)39-20-27-25-17-11-9-15-23(25)24-16-10-12-18-26(24)27/h6-18,21,27-29H,19-20H2,1-5H3,(H,34,36)(H,35,38)/t28-,29-/m0/s1 |
InChI Key |
FMJAKMNXNWXJQP-VMPREFPWSA-N |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)OC(C)(C)C)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Canonical SMILES |
CC(C)C(C(=O)NC(CC1=CC=CC=C1)C(=O)OC(C)(C)C)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


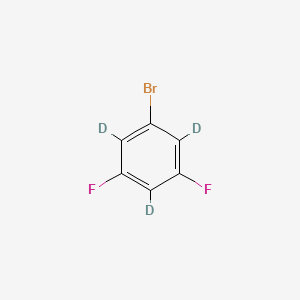


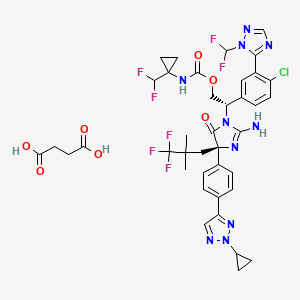
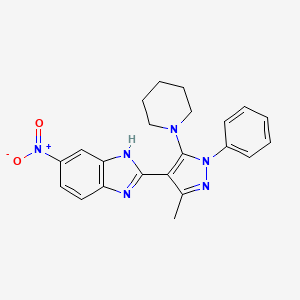
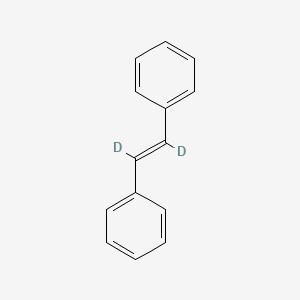
![1,5-Dihydroxy-4,8-bis[[2-(methylamino)ethyl]amino]-9,10-anthracenedione](/img/structure/B12393898.png)


![4-[4-[[4-Amino-6-(3-chloro-4-methylanilino)-1,3,5-triazin-2-yl]methyl]piperazin-1-yl]phenol](/img/structure/B12393915.png)
